molecular formula C22H24N2O4 B4937353 N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide

N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide

Cat. No. B4937353
M. Wt: 380.4 g/mol
InChI Key: QFHHPDSLYUNOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide, commonly known as Etizolam, is a thienodiazepine drug that has been widely used in scientific research for its various pharmacological properties. Etizolam is a benzodiazepine analog that has been found to exhibit anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects.

Mechanism of Action

Etizolam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, which leads to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in an inhibitory effect on the central nervous system, leading to its various pharmacological effects.
Biochemical and Physiological Effects:
Etizolam has been found to have various biochemical and physiological effects on the body. It has been found to reduce anxiety, induce sedation, promote sleep, and reduce muscle spasms. Etizolam has also been found to have anticonvulsant properties, which makes it useful in the treatment of epilepsy. It has been found to have a short half-life, which leads to rapid onset of action and short duration of effect.

Advantages and Limitations for Lab Experiments

Etizolam has several advantages and limitations for lab experiments. Its short half-life and rapid onset of action make it useful for studying the pharmacokinetics of drugs. It has also been found to be less toxic than other benzodiazepines, which makes it useful for studying the toxicity of drugs. However, its use in lab experiments is limited by the fact that it is a controlled substance in many countries, which makes it difficult to obtain and use.

Future Directions

There are several future directions for the research on Etizolam. One direction is to study its potential use in the treatment of other conditions, such as depression and post-traumatic stress disorder. Another direction is to study its potential use in combination with other drugs, such as opioids and cannabinoids. Additionally, more research is needed to understand the long-term effects of Etizolam use on the body and brain.

Synthesis Methods

The synthesis of Etizolam involves the reaction of 2-phenylethylamine with ethyl chloroacetate to form N-(2-phenylethyl)glycine ethyl ester, which is then reacted with hydrazine hydrate to form N-(2-phenylethyl)glycine hydrazide. The resulting compound is then reacted with 4-ethoxybenzoyl chloride to form Etizolam.

Scientific Research Applications

Etizolam has been widely used in scientific research for its various pharmacological properties. It has been found to exhibit anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects. Etizolam has been used in the treatment of anxiety disorders, insomnia, and epilepsy. It has also been used as a premedication before surgery and as a treatment for alcohol withdrawal syndrome.

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-3-28-19-11-9-18(10-12-19)24-21(26)15-20(22(24)27)23(16(2)25)14-13-17-7-5-4-6-8-17/h4-12,20H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHPDSLYUNOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide

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